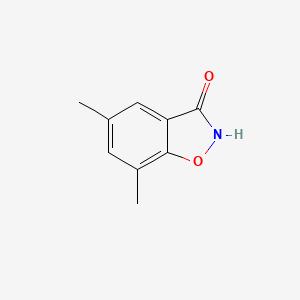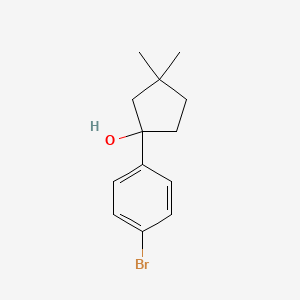![molecular formula C11H16BrNO B15262327 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol](/img/structure/B15262327.png)
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol is an organic compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of a methyl-substituted aromatic compound followed by the introduction of an amino group and a hydroxyl group through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving amino and hydroxyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(3-chloro-2-methylphenyl)methyl]propan-1-ol
- 3-Amino-2-[(3-fluoro-2-methylphenyl)methyl]propan-1-ol
- 3-Amino-2-[(3-iodo-2-methylphenyl)methyl]propan-1-ol
Uniqueness
The presence of a bromine atom in 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with biological targets, making it unique in its chemical and biological properties.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8-10(3-2-4-11(8)12)5-9(6-13)7-14/h2-4,9,14H,5-7,13H2,1H3 |
InChI Key |
ASGSFMPFGJRNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


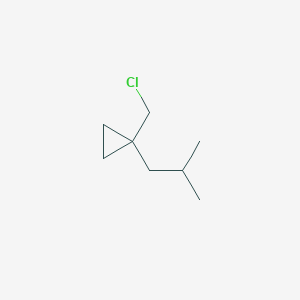

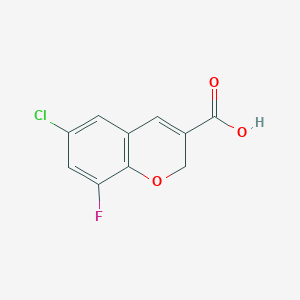
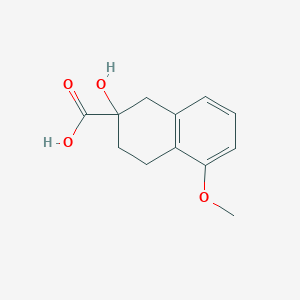

![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
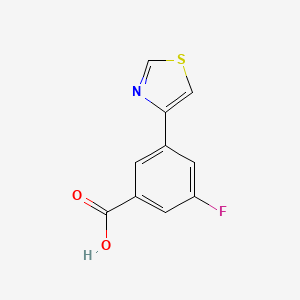
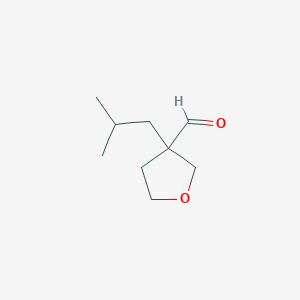

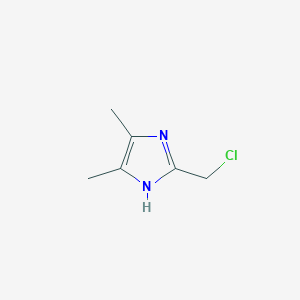
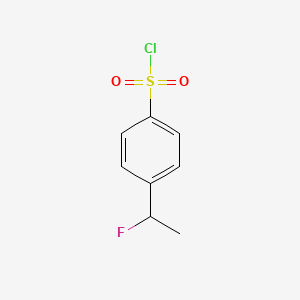
amine](/img/structure/B15262319.png)
